molecular formula C5H8Cl2 B13796820 1,1-Dichloro-2,3-dimethylcyclopropane CAS No. 1120-67-8

1,1-Dichloro-2,3-dimethylcyclopropane

Cat. No.: B13796820
CAS No.: 1120-67-8
M. Wt: 139.02 g/mol
InChI Key: KOBPHDGNTMLQKI-UHFFFAOYSA-N
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Description

1,1-Dichloro-2,3-dimethylcyclopropane is an organic compound with the molecular formula C₅H₈Cl₂ It is a derivative of cyclopropane, characterized by the presence of two chlorine atoms and two methyl groups attached to the cyclopropane ring

Preparation Methods

The synthesis of 1,1-Dichloro-2,3-dimethylcyclopropane typically involves the addition of dichlorocarbene to alkenes. Dichlorocarbene can be generated in situ from chloroform and a strong base such as potassium hydroxide. The reaction proceeds as follows:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1,1-Dichloro-2,3-dimethylcyclopropane undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases (e.g., KOH) and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1-Dichloro-2,3-dimethylcyclopropane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1-Dichloro-2,3-dimethylcyclopropane exerts its effects involves the formation of reactive intermediates such as dichlorocarbene. The highly strained nature of the cyclopropane ring makes it reactive, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions applied .

Comparison with Similar Compounds

1,1-Dichloro-2,3-dimethylcyclopropane can be compared with other cyclopropane derivatives such as:

Properties

CAS No.

1120-67-8

Molecular Formula

C5H8Cl2

Molecular Weight

139.02 g/mol

IUPAC Name

1,1-dichloro-2,3-dimethylcyclopropane

InChI

InChI=1S/C5H8Cl2/c1-3-4(2)5(3,6)7/h3-4H,1-2H3

InChI Key

KOBPHDGNTMLQKI-UHFFFAOYSA-N

Canonical SMILES

CC1C(C1(Cl)Cl)C

Origin of Product

United States

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